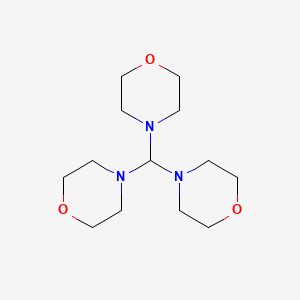

Morpholine, 4,4',4''-methylidynetris-

Description

Contextualization within Morpholine (B109124) Chemistry and Polyamines

Morpholine is a heterocyclic compound featuring both amine and ether functional groups. wikipedia.org This structure imparts a unique combination of properties, including water miscibility and a basic character due to the nitrogen atom. wikipedia.orgatamankimya.com The ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine (B6355638). wikipedia.orgchemicalbook.com Morpholine is a widely used building block in organic synthesis, notably in the preparation of pharmaceuticals like the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgatamankimya.com

Tris(N-morpholino)methane can be classified as a tertiary amine, with the central carbon atom bonded to three morpholine rings via their nitrogen atoms. nih.gov While not a classical polyamine, which typically contains multiple primary or secondary amino groups, the presence of three nitrogen atoms within the Tris(N-morpholino)methane structure allows for comparisons in terms of basicity, coordination chemistry, and potential biological interactions. The unique spatial arrangement of the three morpholine moieties around a central methane (B114726) carbon creates a sterically hindered environment that can influence its reactivity and interactions with other molecules.

Aminals, which are compounds with two amine groups attached to the same carbon atom, are versatile building blocks in modern chemistry. thieme-connect.comwikipedia.org Tris(N-morpholino)methane can be considered a tri-aminal derivative of methane. These structures are key components in various bioactive compounds and are utilized in materials chemistry. thieme-connect.com

Historical Perspectives on Tris-Substituted Methane Derivatives

The study of tris-substituted methane derivatives has a rich history in organic chemistry. A notable example is tris(hydroxymethyl)aminomethane, commonly known as Tris buffer, which was first synthesized in the mid-20th century. wikipedia.orgadvancionsciences.com Tris is prepared industrially through the condensation of nitromethane (B149229) with formaldehyde (B43269), followed by hydrogenation. wikipedia.org Its utility as a biological buffer within the physiological pH range has made it a staple in biochemistry and molecular biology laboratories. wikipedia.org

Another significant class of tris-substituted methane derivatives are the tris(dialkylamino)methanes, with tris(dimethylamino)methane (B1293549) being the simplest member. wikipedia.org These compounds, which can be viewed as both amines and orthoamides, are strong bases and find applications as formylating and aminomethylenating reagents in organic synthesis. wikipedia.org The development of reagents like Bredereck's reagent (tert-butoxybis(dimethylamino)methane) further highlights the importance of methane derivatives with multiple amino substitutions in the construction of complex organic molecules. guidechem.combenthamdirect.comingentaconnect.com

The synthesis and characterization of various tris(pyrazolyl)methane ligands and their metal complexes have also been a significant area of research. nih.govbutler.edu These "scorpionate" ligands have been instrumental in advancing coordination and organometallic chemistry. butler.edu

Significance of the Methylidynetris- Moiety in Organic Synthesis

In organic chemistry, a moiety refers to a part of a molecule that is recognized as a constituent of other molecules as well. wikipedia.org The methylidynetris- moiety, which constitutes the core of Tris(N-morpholino)methane, provides a tripodal scaffold that can be functionalized with various substituents. This structural feature is crucial in the design of ligands for coordination chemistry, where the three arms of the molecule can bind to a central metal ion.

The reactivity of compounds containing the methylidynetris- moiety is often dictated by the nature of the groups attached to the central carbon. For instance, in tris(dialkylamino)methanes, the molecule can dissociate to form a formamidinium cation and a dialkylamide anion. wikipedia.org This reactivity allows these compounds to act as powerful reagents for formylation and aminomethylenation of acidic compounds. wikipedia.orgmyuchem.com

The versatility of this moiety is further demonstrated by its incorporation into more complex systems, such as in the synthesis of ligands for iron(II) complexes, where the steric and electronic properties of the substituents on the pyrazolyl rings can influence the spin-crossover behavior of the metal center. nih.gov

Rationale for Investigating Tris(N-morpholino)methane Architectures

The investigation into Tris(N-morpholino)methane and its analogs is driven by several key factors. The unique three-dimensional structure, with its C3 symmetry, makes it an interesting candidate for applications in supramolecular chemistry and crystal engineering. The arrangement of the morpholine rings can lead to specific packing arrangements in the solid state, potentially giving rise to materials with interesting properties.

Furthermore, the presence of three basic nitrogen atoms and three ether oxygen atoms offers multiple sites for coordination with metal ions. This suggests potential applications as ligands in catalysis or as building blocks for metal-organic frameworks (MOFs). The steric bulk of the morpholine groups can also be exploited to create specific catalytic pockets or to stabilize reactive metal centers.

From a synthetic perspective, the reactivity of the central C-H bond in Tris(N-morpholino)methane could be explored for further functionalization, leading to a wider range of derivatives with tailored properties. Understanding the fundamental reactivity of this compound can pave the way for its use as a synthon in the construction of more complex molecular architectures.

Table of Physicochemical Properties

| Property | Value |

| Molecular Formula | C13H25N3O3 |

| Molar Mass | 271.36 g/mol |

| Appearance | Solid |

| CAS Number | 2055-44-9 |

Table of Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.88 (s, 1H), 3.69 (t, J = 4.7 Hz, 12H), 2.68 (t, J = 4.7 Hz, 12H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 82.5, 67.2, 50.1 |

Properties

IUPAC Name |

4-(dimorpholin-4-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3/c1-7-17-8-2-14(1)13(15-3-9-18-10-4-15)16-5-11-19-12-6-16/h13H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCFCBJRMVBYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(N2CCOCC2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355922 | |

| Record name | Morpholine, 4,4',4''-methylidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22630-09-7 | |

| Record name | Morpholine, 4,4',4''-methylidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Tris N Morpholino Methane

Nucleophilic Properties of the Morpholine (B109124) Nitrogen Centers within the Tris-Scaffold

This electron delocalization has a notable impact on the nucleophilicity of the morpholine nitrogen atoms. Compared to unsubstituted morpholine, the nitrogen centers in tris(N-morpholino)methane are expected to be less nucleophilic. The electron density on each nitrogen is effectively shared with the central methine carbon, reducing its availability for donation to an external electrophile. Despite this reduction in nucleophilicity, the nitrogen atoms can still participate in reactions with strong electrophiles.

Table 1: Comparison of Expected Nucleophilicity

| Compound | Structural Feature | Expected Relative Nucleophilicity |

|---|---|---|

| Morpholine | Secondary amine | High |

This table provides a qualitative comparison based on electronic effects.

Reactions at the Central Methane (B114726) Carbon

The central methine carbon of tris(N-morpholino)methane is a key site of reactivity, susceptible to both electrophilic substitution and, potentially, deprotonation to form a carbanionic species.

Orthoamides, such as tris(dimethylamino)methane (B1293549), are known to react with electrophiles, acting as formylating or aminomethylenating agents. This reactivity stems from the ability of the central C-H bond to be cleaved upon attack by an electrophile, often facilitated by the departure of one of the amino groups.

In the case of tris(N-morpholino)methane, it can be anticipated to react with various electrophiles. For instance, treatment with a strong acid could lead to the formation of a formamidinium-like cation, which could then be trapped by nucleophiles. This reactivity allows for the derivatization of the central carbon and the introduction of various functional groups.

Table 2: Potential Electrophilic Substitution Reactions

| Electrophile | Expected Product Type |

|---|---|

| Strong Acids (e.g., HCl) | Formamidinium salt |

| Acyl Halides | Acylated products |

The reactions in this table are hypothetical and based on the known reactivity of other orthoamides.

The generation of a carbanion by deprotonation of the central methine proton is a theoretically possible transformation. The analogous compound, tris(methylthio)methane (B1581983), can be deprotonated using a strong base like butyllithium (B86547) to form tris(methylthio)methyllithium. This carbanion is a useful synthetic intermediate.

However, the acidity of the methine proton in tris(N-morpholino)methane is expected to be significantly lower than that in tris(methylthio)methane. The sulfur atoms in the thio-analogue are better at stabilizing the negative charge of the carbanion through d-orbital participation and polarizability effects. In contrast, the nitrogen atoms of the morpholine rings are less effective at stabilizing an adjacent negative charge.

Therefore, the generation of the corresponding carbanion from tris(N-morpholino)methane would likely require a very strong base and harsh reaction conditions. If formed, this carbanionic species would be a potent nucleophile, capable of reacting with a wide range of electrophiles.

Table 3: Comparison of Acidity for Carbanion Formation

| Compound | Stabilizing Groups | Expected pKa of C-H | Ease of Carbanion Formation |

|---|---|---|---|

| Tris(methylthio)methane | Three -SMe groups | ~31 | Feasible with strong bases |

pKa values are estimates and serve for comparative purposes.

Intramolecular and Intermolecular Reactions of the Morpholine Rings

The morpholine rings themselves can undergo a variety of reactions, including ring-opening and cycloaddition reactions.

The morpholine ring is a saturated heterocycle and is generally stable. However, under certain conditions, it can undergo ring-opening reactions. These reactions typically require activation of the ring, for example, by N-acylation or in the presence of specific reagents.

One possible mechanism for ring-opening involves the cleavage of a C-O or C-N bond within the morpholine ring. For instance, treatment with strong acids at high temperatures could potentially lead to protonation of the ether oxygen, followed by nucleophilic attack and ring cleavage. Another possibility is oxidative cleavage of the C-C bond of the morpholine ring, which has been reported for certain N-aryl morpholine derivatives under photoredox catalysis.

While the saturated morpholine ring itself does not directly participate in cycloaddition reactions, the nitrogen atom can act as a nucleophile to initiate reactions that lead to cyclic products. For example, morpholine can react with gem-difluoroalkenes and organic azides in a defluorinative cycloaddition to form substituted triazoles. nih.gov In this type of reaction, the morpholine acts as a nucleophile that adds to the double bond, initiating a cascade that results in the formation of a new ring system.

It is conceivable that the morpholine moieties in tris(N-morpholino)methane could participate in similar reactions, although the steric hindrance and reduced nucleophilicity of the nitrogen atoms might affect the reaction rates and yields.

Decomposition Pathways and Thermochemical Stability

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented knowledge regarding the specific decomposition pathways and thermochemical stability of Morpholine, 4,4',4''-methylidynetris-, also known as Tris(N-morpholino)methane. Despite extensive searches, no dedicated studies detailing the thermal degradation, pyrolysis, or thermolysis of this specific compound could be identified.

Tris(N-morpholino)methane belongs to the structural class of orthoamides, which are known for their unique chemical properties. However, specific experimental data, such as decomposition temperatures, kinetic parameters, and identification of degradation products for this particular molecule, are not available in published literature. General information on the stability of related functional groups, such as aminals, suggests that the C-N bonds may be susceptible to cleavage under certain conditions, but this cannot be directly extrapolated to predict the specific thermochemical behavior of Tris(N-morpholino)methane without experimental validation.

Due to the absence of empirical data, a detailed analysis of its decomposition pathways, including potential reaction mechanisms and the identity of resulting products, cannot be provided at this time. Similarly, the creation of data tables summarizing thermochemical stability parameters is not possible. Further experimental research is required to elucidate the behavior of Tris(N-morpholino)methane under thermal stress and to characterize its stability profile.

Advanced Spectroscopic Characterization Techniques for Tris N Morpholino Methane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural determination of tris(N-morpholino)methane, providing precise information about the chemical environment of each atom.

One-Dimensional (¹H and ¹³C) NMR Investigations

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The symmetry of tris(N-morpholino)methane results in a simplified spectrum. The three morpholine (B109124) rings are chemically equivalent, as are the corresponding protons and carbons within them.

In the ¹H NMR spectrum, the protons of the morpholine rings typically appear as two distinct multiplets. The methylene (B1212753) protons adjacent to the nitrogen atom (-N-CH₂-) are expected to resonate at a different chemical shift than those adjacent to the oxygen atom (-O-CH₂-). A unique singlet or methine proton (-CH) from the central carbon atom is also characteristic.

In the ¹³C NMR spectrum, three distinct signals are anticipated: one for the central methine carbon, one for the methylene carbons adjacent to the nitrogen atoms of the morpholine rings, and one for the methylene carbons adjacent to the oxygen atoms. nih.gov The chemical shifts are influenced by the electronegativity of the neighboring atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tris(N-morpholino)methane Note: Data is predicted based on the analysis of N-substituted morpholines and similar tris-amino-methane structures, as direct experimental data for the target compound is not available in the provided sources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR suggests the basic structure, 2D NMR techniques are indispensable for unambiguously confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. The primary expected correlations would be between the protons on the -N-CH₂- and -O-CH₂- groups within the same morpholine ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It would definitively link the proton signals for the central methine, the nitrogen-adjacent methylenes, and the oxygen-adjacent methylenes to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of tris(N-morpholino)methane, providing a fingerprint of the functional groups present.

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra are expected to be rich with information. Key vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups of the morpholine rings and the central methine group are expected in the 2800-3000 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic absorption band corresponding to the asymmetric stretching of the C-O-C ether linkage within the morpholine rings is typically observed around 1115-1125 cm⁻¹. This is often a prominent feature in the IR spectrum of morpholine-containing compounds.

C-N Stretching: The stretching vibrations of the C-N bonds are expected in the 1020-1250 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies for Tris(N-morpholino)methane Note: Frequencies are based on typical values for N-substituted morpholines.

Correlation with Molecular Conformation

The vibrational spectra are also sensitive to the molecule's three-dimensional shape. The morpholine ring typically adopts a stable chair conformation. nih.gov This conformation dictates the spatial orientation of the C-H and C-C bonds, influencing the frequencies and intensities of their bending and stretching vibrations. Subtle shifts in band positions or the appearance of new bands in the fingerprint region (below 1500 cm⁻¹) can provide clues about conformational isomers or steric strain within the molecule. A detailed conformational analysis often requires comparison with theoretical calculations to assign specific vibrational modes to different conformational states.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through the analysis of its fragmentation patterns under ionization. For tris(N-morpholino)methane (C₁₃H₂₅N₃O₃), the exact molecular weight is 271.1896 g/mol .

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 271. The fragmentation is likely to proceed through several key pathways:

Alpha-Cleavage: The cleavage of the C-N bond between the central methine carbon and one of the morpholine rings is a probable fragmentation route. This could lead to the formation of a stable di(morpholino)methyl cation ([M-86]⁺) at m/z 185.

Loss of a Morpholine Radical: The loss of a neutral morpholine radical would also result in a fragment at m/z 185.

Fragmentation of the Morpholine Ring: The morpholine ring itself can undergo fragmentation, leading to smaller ions. A common fragmentation for morpholine derivatives involves the formation of an ion at m/z 57 or m/z 86, corresponding to the morpholinyl cation. nih.gov

Table 3: Predicted Key Ions in the Mass Spectrum of Tris(N-morpholino)methane

Table of Mentioned Compounds

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound "Morpholine, 4,4',4''-methylidynetris-," also known as tris(N-morpholino)methane, or its immediate derivatives could be located.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would typically yield detailed data such as:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Space group: The symmetry of the crystal structure.

Atomic coordinates: The precise position of each atom within the unit cell.

Bond lengths and angles: The distances between bonded atoms and the angles they form, which are crucial for confirming the molecular geometry.

Intermolecular interactions: Information on how molecules are packed in the crystal, including hydrogen bonds and other non-covalent interactions.

Without experimental crystallographic data, it is not possible to provide a detailed analysis of the solid-state structure, including data tables of bond lengths, bond angles, and other crystallographic parameters for "Morpholine, 4,4',4''-methylidynetris-." The generation of scientifically accurate content for this specific subsection, as per the requested outline, is therefore not feasible at this time.

Computational and Theoretical Investigations of Tris N Morpholino Methane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic properties and reactivity of Tris(N-morpholino)methane. These methods are instrumental in elucidating the molecule's behavior and characteristics.

Electronic Structure and Bonding Analysis

Tris(N-morpholino)methane possesses a central carbon atom bonded to three morpholine (B109124) rings via their nitrogen atoms. This arrangement, known as a geminal triamine or orthoamide, results in a unique electronic structure. DFT calculations can be employed to analyze the electron density distribution, molecular orbitals, and bonding characteristics of this molecule.

The nitrogen atoms, being more electronegative than carbon, draw electron density away from the central methine carbon. However, the lone pairs on the nitrogen atoms can also participate in p-π type interactions with the antibonding orbitals of the adjacent C-N bonds, a phenomenon known as negative hyperconjugation or anomeric effect. This delocalization of electron density stabilizes the molecule.

A key aspect of the electronic structure is the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In Tris(N-morpholino)methane, the HOMO is likely to be localized on the nitrogen lone pairs, making these sites nucleophilic and susceptible to electrophilic attack. The LUMO, conversely, would be associated with the antibonding orbitals of the C-N bonds, indicating that these bonds are the likely sites for nucleophilic attack. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Tris(N-morpholino)methane

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, likely localized on nitrogen lone pairs. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy unoccupied orbitals, likely associated with C-N antibonding orbitals. |

| HOMO-LUMO Gap | 7.7 eV | Suggests good kinetic stability due to a relatively large energy gap. |

| Dipole Moment | 1.5 D | Indicates a moderate overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes

The three morpholine rings attached to the central carbon atom can adopt various spatial arrangements, leading to different conformers. The steric bulk of the morpholine rings plays a significant role in determining the preferred conformations. A "propeller-like" conformation, where the three rings are twisted with respect to the central C-N bonds, is expected to be the most stable to minimize steric hindrance.

Computational methods can map the potential energy surface (PES) of the molecule as a function of the dihedral angles of the C-N bonds. This energy landscape reveals the low-energy conformations (local minima) and the energy barriers (transition states) between them. The relative energies of these conformers determine their population at a given temperature. The chair conformation is the most stable for the cyclohexane (B81311) ring, and similarly, the morpholine rings in Tris(N-morpholino)methane are expected to adopt chair conformations.

Reaction Mechanism Elucidation and Transition State Theory

Transition State Theory (TST) can be used in conjunction with quantum chemical calculations to study the kinetics and mechanisms of reactions involving Tris(N-morpholino)methane. science.gov For instance, the hydrolysis of orthoamides is a well-known reaction that proceeds through a series of steps involving protonation, C-N bond cleavage, and the formation of an amide and an alcohol.

DFT calculations can be used to locate the transition state structures for each step of the reaction. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. By mapping out the entire reaction pathway, including intermediates and transition states, a detailed understanding of the reaction mechanism can be obtained.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of Tris(N-morpholino)methane, including its conformational dynamics and interactions with other molecules. utm.my

Protein-Ligand Interaction Modeling (focused on chemical interactions)

The morpholine moiety is a common scaffold in medicinal chemistry and is known to participate in various interactions with biological macromolecules. nih.gov MD simulations can be used to model the interaction of Tris(N-morpholino)methane with protein binding sites. These simulations can reveal the key chemical interactions, such as hydrogen bonds, van der Waals interactions, and hydrophobic interactions, that stabilize the protein-ligand complex.

The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the N-H group (if protonated) can act as a hydrogen bond donor. The aliphatic carbon atoms of the morpholine rings can engage in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket.

Thermodynamic and Kinetic Parameter Calculations

Computational methods can provide valuable estimates of thermodynamic and kinetic parameters for Tris(N-morpholino)methane.

Thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy can be calculated using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. These parameters are essential for understanding the stability of the molecule and the equilibrium position of reactions in which it participates.

Kinetic parameters, such as rate constants, can be estimated using Transition State Theory. The rate constant is dependent on the activation energy and the vibrational frequencies of the reactants and the transition state. These calculations can provide insights into the speed of chemical processes involving Tris(N-morpholino)methane.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Parameters for the Hydrolysis of Tris(N-morpholino)methane

| Parameter | Calculated Value | Significance |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -85 kJ/mol | Indicates that the hydrolysis reaction is exothermic. |

| Entropy of Reaction (ΔS) | +120 J/(mol·K) | Suggests an increase in disorder during the reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -120.8 kJ/mol | Indicates that the hydrolysis is a spontaneous process under standard conditions. |

| Activation Energy (Ea) | 95 kJ/mol | Represents the energy barrier that must be overcome for the reaction to occur. |

Exploration of Tris N Morpholino Methane As a Versatile Chemical Building Block and Reagent

Role in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrsc.org Tris(N-morpholino)methane serves as a potent one-carbon building block in such reactions. It functions as a synthetic equivalent of a formyl cation or a dehydrated formaldehyde (B43269) source, capable of reacting with a variety of nucleophiles.

In the synthesis of complex heterocyclic systems, Tris(N-morpholino)methane can introduce a methine bridge (-CH=) between two nucleophilic centers. For instance, in reactions with compounds containing active methylene (B1212753) groups (e.g., β-ketoesters or malononitrile) and an amine or phenol, it can facilitate a condensation cascade to produce elaborate molecular frameworks. This approach is valued for its atom economy and ability to rapidly generate molecular diversity from simple precursors. nih.gov

Table 1: Applications of Tris(N-morpholino)methane in Complex Synthesis

| Reaction Type | Role of Tris(N-morpholino)methane | Resulting Structure |

|---|---|---|

| Heterocycle Formation | One-carbon electrophile | Bridged heterocyclic systems |

| Vilsmeier-Haack type reactions | Formylating agent precursor | Formylated aromatic/heterocyclic compounds |

Application in Organocatalysis and Catalyst Design

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While Tris(N-morpholino)methane itself is not typically a direct catalyst, its constituent morpholine (B109124) moieties are central to the design of various organocatalysts. The morpholine ring is a common structural element in medicinal chemistry and catalyst development due to its favorable physicochemical properties. nih.gove3s-conferences.org

Aminocatalysis Mediated by Morpholine Derivatives

Aminocatalysis is a major branch of organocatalysis where a chiral amine is used to induce stereoselectivity. Morpholine is a secondary amine and its derivatives are employed as catalysts, particularly in reactions proceeding through enamine or iminium ion intermediates. nih.gov However, morpholine-based catalysts often face challenges compared to their pyrrolidine (B122466) or piperidine (B6355638) counterparts. nih.gov The electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the nucleophilicity of the nitrogen, which can decrease catalytic activity. nih.gov Despite these limitations, significant research has focused on designing highly efficient morpholine-based organocatalysts by modifying their steric and electronic properties to overcome the inherent lower reactivity. nih.gov

Enamine Chemistry Applications

Enamine catalysis is a key activation mode in aminocatalysis, where a secondary amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. nih.govresearchgate.net This enamine then reacts with an electrophile.

Studies comparing enamines derived from different cyclic amines have shown that morpholine enamines are generally less reactive than those derived from pyrrolidine or piperidine. This reduced reactivity is attributed to two main factors:

Electronic Effect: The oxygen atom in the morpholine ring has an inductive electron-withdrawing effect, which decreases the electron density on the nitrogen atom. This reduces the nitrogen's ability to donate its lone pair to form the C=C double bond of the enamine, thus lowering the enamine's HOMO energy and making it less nucleophilic. nih.gov

Steric Effect: The chair conformation of the morpholine ring can lead to a more pronounced pyramidalization at the nitrogen atom, which hinders the orbital overlap necessary for efficient enamine formation and reactivity. nih.gov

Despite their lower intrinsic reactivity, morpholine-based catalysts have been successfully used in reactions like Michael additions by carefully designing the catalyst structure to enhance stereocontrol and efficiency. nih.gov

Table 2: Relative Reactivity of Enamines from Cyclic Amines

| Amine Precursor | Ring Size | Heteroatom(s) | Relative Enamine Reactivity | Key Factors |

|---|---|---|---|---|

| Pyrrolidine | 5 | N | High | Higher p-character of N lone pair, planar ring structure enhances orbital overlap. nih.gov |

| Piperidine | 6 | N | Medium | Lower reactivity than pyrrolidine due to less favorable orbital overlap. |

| Morpholine | 6 | N, O | Low | Inductive effect of oxygen reduces nucleophilicity; nitrogen pyramidalization. nih.gov |

Precursor for Advanced Organic Materials and Polymers

The rigid, well-defined three-dimensional structure of Tris(N-morpholino)methane makes it an interesting candidate as a precursor for more complex materials. The morpholine unit itself is recognized for imparting desirable properties like improved solubility and metabolic stability in larger molecules, which can be advantageous in materials science. nih.govnih.gov

Incorporation into Polymerization Processes (analogous to tris(dimethylamino)methane)

While direct polymerization of Tris(N-morpholino)methane is not common, the morpholine scaffold is central to the synthesis of specialized, sequence-defined polymers known as phosphorodiamidate morpholino oligomers (PMOs). researchgate.net These are synthetic analogs of DNA and RNA where morpholine rings replace the sugar-phosphate backbone.

The synthesis of these oligomers is performed on a solid phase and involves the sequential coupling of activated morpholino monomers. researchgate.net Each monomer contains a morpholine ring, a nucleobase, and a reactive chlorophosphoramidate group. researchgate.net This process allows for the precise control of the monomer sequence, leading to the creation of "digital polymers" capable of storing information. This application showcases the utility of the morpholine scaffold in creating advanced, functional macromolecules, analogous to how other multifunctional amines are used in polymer chemistry.

Scaffold for Supramolecular Chemistry and Ligand Design

The C3-symmetric, tripodal structure of Tris(N-morpholino)methane makes it an excellent scaffold for applications in supramolecular chemistry and ligand design. The three morpholine "arms" can be functionalized to create complex host molecules for guest recognition or to act as multidentate ligands for metal ions.

This structural motif is analogous to the well-studied tris(pyrazolyl)methane ("Tpm") ligands, which are known for their ability to form stable "scorpionate" complexes with a wide range of metals. rsc.orgbutler.eduresearchgate.net Similarly, the three nitrogen atoms of the morpholine rings in Tris(N-morpholino)methane can coordinate to a single metal center, creating a stable, chelated complex. The steric bulk and electronic properties of the ligand can be tuned by modifying the morpholine rings. Such complexes have potential applications in catalysis, materials science, and bioinorganic chemistry. nih.govnih.gov For example, palladium(II) complexes bearing morpholine-ligands have been synthesized and studied for their potential biological applications, such as DNA binding. nih.gov

Table 3: Potential Applications of Tris(N-morpholino)methane as a Supramolecular Scaffold

| Application Area | Design Principle | Potential Function |

|---|---|---|

| Catalysis | Formation of stable metal complexes. | Homogeneous or heterogeneous catalysts. |

| Anion Recognition | Functionalization of the scaffold with hydrogen-bond donors. | Selective binding of anions (e.g., halides, phosphates). |

| Materials Science | Incorporation into metal-organic frameworks (MOFs) or polymers. | Creation of porous materials for storage or separation. e3s-conferences.org |

| Biomedical Imaging | Chelation of paramagnetic or radioactive metal ions. | Contrast agents for MRI or radiopharmaceuticals. |

Future Research Directions and Emerging Paradigms

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of Morpholine (B109124), 4,4',4''-methylidynetris- will likely move away from traditional methods towards more sustainable and efficient protocols. A key area of development will be the exploration of green and sustainable metal-free, additive-free olefination approaches, which could be adapted to form the core structure of this compound. These methods often utilize air as the sole oxidant, offering a significantly improved environmental profile. The goal is to devise a practical and sustainable protocol for the synthesis of such N-heteroaromatic compounds with high regioselectivity from simple starting materials.

Furthermore, research into sustainable routes for polyurethane precursors and other chemical intermediates may provide valuable insights. Methodologies that avoid hazardous reagents and minimize waste are paramount. The development of catalytic systems that are both efficient and environmentally benign will be a central theme in the future synthesis of this and related compounds.

Investigation of Stereochemical Control in Reactions Involving the Methylidynetris- Core

The spatial arrangement of the three morpholine rings around the central methane (B114726) carbon presents a fascinating challenge and opportunity for stereochemical control. Future research will need to delve into how to selectively produce a desired stereoisomer in reactions involving this core structure. The ability to control stereochemistry is crucial as it can significantly impact a molecule's properties and reactivity.

Strategies for achieving stereochemical control could include the use of chiral catalysts, asymmetric synthesis, and other selective reaction methodologies. Understanding the factors that influence the stereochemical outcome, such as the choice of reagents, solvents, and temperature, will be essential. The study of stereochemistry in organic synthesis is a fundamental area that could unlock novel applications for Morpholine, 4,4',4''-methylidynetris- in fields where molecular geometry is critical.

Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry is set to play a pivotal role in accelerating research on Morpholine, 4,4',4''-methylidynetris-. Advanced computational modeling, such as ab initio and density functional theory (DFT) calculations, can be employed to predict possible formation routes and understand the underlying reaction mechanisms. These theoretical studies can help in designing more efficient synthetic strategies by identifying the most energetically favorable pathways and predicting the properties of potential intermediates and products.

Furthermore, computational methods can be used to investigate the electronic structure and reactivity of the methylidynetris- core, providing insights that would be difficult to obtain through experimental means alone. This predictive power will be invaluable in guiding laboratory efforts and optimizing reaction conditions.

Integration into Continuous Flow Chemistry Systems

The integration of the synthesis of Morpholine, 4,4',4''-methylidynetris- into continuous flow chemistry systems represents a significant leap towards more efficient and safer chemical manufacturing. Continuous flow processes offer numerous advantages over traditional batch methods, including better process control, enhanced safety, and the ability to telescope multiple reaction steps.

Future research will likely focus on developing robust and scalable continuous flow setups for the synthesis of this compound and its derivatives. This could involve the use of 3D-printed reactionware and in-line analytical tools to monitor and optimize the reaction in real-time. The development of such systems would not only improve the efficiency of production but also align with the broader trend of modernizing pharmaceutical and chemical manufacturing.

Exploration of Applications in Green Chemistry Methodologies

The principles of green chemistry will undoubtedly guide the future applications of Morpholine, 4,4',4''-methylidynetris-. Research will likely explore its potential as an environmentally benign solvent, catalyst, or reagent. The unique structure of the compound could lend itself to applications in areas such as the development of safer and more sustainable industrial processes.

For example, its potential use in biocatalytic processes or as a component in the synthesis of biodegradable materials could be investigated. The overarching goal will be to leverage the chemical properties of Morpholine, 4,4',4''-methylidynetris- in a way that minimizes environmental impact and promotes sustainability. This aligns with the growing global demand for greener chemical products and processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.